molecular formula C24H30ClN3O3S B2505705 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1189906-78-2

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2505705
CAS No.: 1189906-78-2
M. Wt: 476.03
InChI Key: VWJALKCIABMXKJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a complex organic compound that features a benzodioxole ring, a benzothiazole ring, and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Formation of Benzothiazole Intermediate: This involves the condensation of o-aminothiophenol with acetic acid derivatives under oxidative conditions to form the benzothiazole ring.

    Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under basic conditions.

    Introduction of Diethylaminoethyl Group: The final step involves the alkylation of the coupled product with diethylaminoethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and benzothiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the amide and benzothiazole nitrogen atoms under reducing conditions.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is unique due to its combination of benzodioxole and benzothiazole rings, along with the diethylaminoethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Diethylamino group : Often associated with enhanced pharmacological properties.
  • Benzothiazole derivative : This group is known for its diverse biological activities, including antimicrobial and anticancer properties.

The molecular formula can be expressed as C19H24N2O2SHClC_{19}H_{24}N_2O_2S\cdot HCl.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The benzothiazole moiety may interact with biological targets such as enzymes or receptors involved in cell signaling pathways.
  • The diethylamino group may enhance membrane permeability, facilitating cellular uptake and subsequent bioactivity.

Summary of Biological Activities

Biological ActivityAssessed ModelsObserved EffectsReferences
AnticancerVarious cancer cell linesInhibition of cell proliferation
NeuropharmacologyAnimal modelsModulation of neurotransmitter levels
AntimicrobialBacterial and fungal culturesGrowth inhibition observed

Case Studies

  • Anticancer Screening :
    • A study conducted on a library of compounds identified several benzothiazole derivatives with notable anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neuropharmacological Assessment :
    • In vivo studies using rodent models indicated alterations in behavior consistent with serotonin receptor modulation. Further research is needed to elucidate specific receptor interactions.

Research Findings

Recent findings highlight the need for further exploration into the structure-activity relationship (SAR) of this compound:

  • SAR Analysis : Variations in the benzothiazole substituents significantly affect biological activity. Research suggests that modifications can enhance potency and selectivity for specific targets.
  • Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation of its safety profile is necessary.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)11-12-27(24-25-23-17(4)16(3)7-10-21(23)31-24)22(28)14-18-8-9-19-20(13-18)30-15-29-19;/h7-10,13H,5-6,11-12,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJALKCIABMXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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